molecular formula C22H27ClO4 B016702 Unii-amu68B5dyv CAS No. 83881-08-7

Unii-amu68B5dyv

Cat. No. B016702
CAS RN: 83881-08-7
M. Wt: 390.9 g/mol
InChI Key: QPODUJJKFOJKOZ-QDBZYVRYSA-N
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Description

Synthesis Analysis

  • The synthesis of various molecular magnets, including those with complex metallic networks, provides insight into the formation of intricate compounds. For example, the synthesis of molecular magnets formulated as [ZII(bpy)3][ClO4][MIICrIII(ox)3] involves the creation of a three-dimensional bimetallic network, showcasing the complexity and precision required in the synthesis of advanced compounds like Unii-amu68B5dyv (Coronado, Galán-Mascarós, Gómez-García, & Martínez-Agudo, 2001).

Molecular Structure Analysis

  • The molecular structures of various compounds, such as mononuclear and tetranuclear systems, provide an understanding of the complexity of molecular structures in chemistry. These structures often feature intricate bonding and geometries, as seen in the case of mononuclear inclusion compounds and tetrametal systems derived from Schiff base ligands (Nayak et al., 2006).

Chemical Reactions and Properties

  • The creation of compounds like Unii-amu68B5dyv involves complex chemical reactions, as seen in the synthesis of various coordination compounds. For instance, the formation of heterodinuclear, heterotrinuclear, and heterotetranuclear compounds, as well as cocrystallized complexes, demonstrates the diversity of chemical reactions and properties in inorganic chemistry (Hazra et al., 2010).

Physical Properties Analysis

  • Investigating the physical properties of compounds like Unii-amu68B5dyv requires an understanding of their chemical structure and behavior. Studies on the molecular modeling of physical properties, such as boiling points and molar volumes, provide a foundation for understanding these aspects in complex compounds (Needham, Wei, & Seybold, 1988).

Chemical Properties Analysis

  • Analyzing the chemical properties of complex molecules involves understanding their interactions and bonding. Research on the synthesis and crystal structures of various complexes, such as CuIIBiIII and CuIIBaIICuII, offers insights into the chemical properties that would be relevant to Unii-amu68B5dyv (Hazra et al., 2010).

Safety And Hazards

This would involve studying the compound’s toxicity and any risks associated with handling it .

Future Directions

This would involve discussing potential future research directions. Are there unanswered questions about this compound? Are there potential applications that haven’t been explored yet ?

properties

IUPAC Name

(1S,2S,10S,11S,13R,14R,15S,17S)-14-(2-chloroacetyl)-14-hydroxy-2,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClO4/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)22(15)18(27-22)10-20(16,3)21(12,26)17(25)11-23/h6-7,9,12,15-16,18,26H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,18+,19+,20+,21+,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPODUJJKFOJKOZ-QDBZYVRYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)CCl)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]35[C@@H](O5)C[C@@]2([C@]1(C(=O)CCl)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amu68B5dyv

CAS RN

83881-08-7
Record name 21-Chloro-9,11beta-epoxy-17-hydroxy-16alpha-methyl-9beta-pregna-1,4-diene-3,20-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083881087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 21-CHLORO-9,11.BETA.-EPOXY-17-HYDROXY-16.ALPHA.-METHYL-9.BETA.-PREGNA-1,4-DIENE-3,20-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AMU68B5DYV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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